2-(2-Chloroethoxy)-1,3-dimethoxybenzene chemical properties
2-(2-Chloroethoxy)-1,3-dimethoxybenzene chemical properties
This technical guide provides an in-depth analysis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene (CAS: 24251-50-1), a specialized alkylating agent and pharmacophore building block used in medicinal chemistry.
[1]
Executive Summary
2-(2-Chloroethoxy)-1,3-dimethoxybenzene is a bifunctional aromatic ether derived from 2,6-dimethoxyphenol (Syringol). It serves as a critical intermediate in organic synthesis, primarily functioning as a "linker" molecule that introduces the electron-rich 2,6-dimethoxyphenoxy motif into larger pharmacological scaffolds. Its primary utility lies in its dual reactivity: the alkyl chloride side chain acts as an electrophile for nucleophilic displacement, while the electron-rich benzene ring is highly activated toward electrophilic aromatic substitution.
Key Applications:
-
Medicinal Chemistry: Synthesis of phenylpiperazine derivatives (GPCR ligands) and cardiovascular agents (anti-arrhythmic analogs).
-
Material Science: Monomer precursor for functionalized redox-active polymers.
-
Organic Synthesis: Introduction of the 2,6-dimethoxyphenoxy protecting/directing group.
Physicochemical Properties[2][3][4]
The compound exhibits properties characteristic of chlorinated aromatic ethers. The presence of two methoxy groups at the ortho positions (relative to the ether linkage) creates significant steric bulk and electronic density.
| Property | Value / Description | Note |
| CAS Number | 24251-50-1 | Verified Identifier |
| IUPAC Name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | Also: 1-(2-Chloroethoxy)-2,6-dimethoxybenzene |
| Molecular Formula | C₁₀H₁₃ClO₃ | |
| Molecular Weight | 216.66 g/mol | |
| Physical State | Low-melting Solid or Viscous Liquid | Dependent on purity; tends to supercool.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water. |
| LogP (Calc) | ~2.53 | Lipophilic; suitable for CNS penetration. |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | Ether oxygens. |
Synthesis & Production Methodology
The industrial and laboratory synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene follows a Williamson Ether Synthesis pathway. This protocol relies on the selective alkylation of 2,6-dimethoxyphenol (Syringol) using a 1,2-dihaloethane surrogate.
Mechanistic Pathway
The reaction involves the deprotonation of the phenolic hydroxyl group to generate a phenoxide anion. This nucleophile then attacks 1-bromo-2-chloroethane in an
Representative Experimental Protocol
-
Reagents: 2,6-Dimethoxyphenol (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (
) or DMF (Anhydrous). -
Conditions: Reflux (
) for 12–18 hours.
Step-by-Step Procedure:
-
Activation: Dissolve 2,6-dimethoxyphenol in acetonitrile. Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide. -
Alkylation: Add 1-bromo-2-chloroethane dropwise. The excess dihalide prevents dimerization (formation of 1,2-bis(2,6-dimethoxyphenoxy)ethane).
-
Reflux: Heat the mixture to reflux. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).
-
Work-up: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: The crude oil is purified via silica gel column chromatography or recrystallization from cold hexane/ether if solid.
Synthesis Workflow Diagram
Figure 1: Selective alkylation pathway via Williamson Ether Synthesis.
Reactivity & Applications in Drug Design
The value of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene lies in its orthogonal reactivity . It contains a stable aryl ether core and a reactive alkyl chloride tail.
Nucleophilic Substitution (Linker Chemistry)
The primary use of this compound is to attach the 2,6-dimethoxyphenoxyethyl moiety to amines. The terminal chloride is a good leaving group, particularly when catalyzed by iodide (Finkelstein condition).
-
Reaction: Product + Secondary Amine (
) Tertiary Amine. -
Application: This generates structures analogous to Mexiletine or Phenylpiperazine antipsychotics, where the ether chain provides a flexible linker that positions the aromatic ring into hydrophobic pockets of receptors (e.g.,
-adrenergic or 5-HT receptors).
Electrophilic Aromatic Substitution
The benzene ring is activated by three oxygen donors (one ethoxy, two methoxy).
-
Regioselectivity: The 4-position (para to the ethoxy group) is the primary site for electrophilic attack (Nitration, Halogenation, Formylation).
-
Utility: This allows for further elaboration of the scaffold after the linker has been attached, enabling "late-stage functionalization."
Application Logic Diagram
Figure 2: Divergent synthetic utility for pharmacophore construction.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory. The compound is an alkylating agent; avoid all skin contact to prevent potential sensitization.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Ethers can form peroxides upon prolonged exposure to air; however, the stability of this specific ether is relatively high due to the lack of abstractable allylic/benzylic protons adjacent to the ether oxygen (the
-protons are adjacent to the benzene ring, but the steric bulk protects them). -
Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Sigma-Aldrich. (n.d.).[4] 2-(2-chloroethoxy)-1,3-dimethoxybenzene Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13015717, 2-Chloro-1,3-dimethoxybenzene. (Note: Related structural data). Retrieved from
-
Shutske, G. M., et al. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. EP0067342A1. (Provides context on the reactivity of the parent Syringol ring). Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene. (Used for comparative safety profile of chlorinated dimethoxybenzenes). Retrieved from
